callipeltin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H74N12O14 |
|---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
(2S,3S,4R)-N-[(3S,6R,9S,12S,15R,18R,21R,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(R)-(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H74N12O14/c1-21(2)20-30-44(69)59(9)31(17-18-32(48)62)40(65)57-36(37(72-10)27-13-15-28(61)16-14-27)45(70)58(8)24(5)46(71)73-26(7)35(56-41(66)33-22(3)23(4)38(63)54-33)43(68)55-34(25(6)60)42(67)52-29(39(64)53-30)12-11-19-51-47(49)50/h13-16,21-26,29-31,33-37,60-61H,11-12,17-20H2,1-10H3,(H2,48,62)(H,52,67)(H,53,64)(H,54,63)(H,55,68)(H,56,66)(H,57,65)(H4,49,50,51)/t22-,23+,24-,25+,26+,29+,30-,31-,33-,34+,35+,36+,37+/m0/s1 |
InChI Key |
LDVDYMWYVBJGBO-HNNCHNCWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](N(C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)[C@@H](C3=CC=C(C=C3)O)OC)C)C)C)C |
Canonical SMILES |
CC1C(C(=O)NC1C(=O)NC2C(OC(=O)C(N(C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)C(C3=CC=C(C=C3)O)OC)C)C)C)C |
Synonyms |
callipeltin B |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Callipeltin B
Original Structural Assignment and Subsequent Revisions
Callipeltin B was first isolated and structurally characterized in 1996. nih.gov The initial proposed structure, while broadly correct in its peptide sequence and macrocyclic nature, contained incorrect stereochemical assignments for some of its amino acid constituents. Although the originally published structure of this compound was not immediately revised, subsequent research on the closely related callipeltin A strongly indicated the need for a structural re-evaluation. nih.gov
These necessary revisions were ultimately confirmed by the solid-phase total synthesis of three different stereoisomers of this compound. nih.govnih.gov By comparing the 1H NMR spectral data of these synthetic isomers with the data from the natural product, the correct structure was unambiguously identified. nih.gov This synthetic proof was crucial in establishing the definitive stereochemistry of the molecule.
| Structural Feature | Original Assignment | Revised Assignment | Basis for Revision |
|---|---|---|---|
| Threonine Residues | L-Threonine | D-Allothreonine | Studies on callipeltin A fragments; computational studies; confirmed by total synthesis. nih.gov |
| β-Methoxytyrosine (β-MeOTyr) | Configuration undetermined | (2R, 3R) | Studies on callipeltin A; confirmed by total synthesis. nih.govnih.govacs.org |
A pivotal revision to the structure of this compound concerned the identity of its threonine residues. The initial analysis had assigned them as the common proteinogenic amino acid L-threonine. nih.gov Doubts regarding this assignment first emerged from studies on callipeltin A. Researchers who isolated and characterized linear fragments of callipeltin A, named callipeltins D and E, suggested that at least one of the threonine residues should be reassigned as D-allothreonine, a diastereomer of threonine. nih.gov
Further computational studies later suggested that both residues in callipeltin A originally assigned as L-threonine were, in fact, D-allothreonine. nih.gov This hypothesis was extended to this compound due to the close structural similarity between the two compounds. The final and conclusive proof came from the total synthesis of this compound. nih.govnih.gov A comparison of the NMR spectra showed that the synthetic isomer containing D-allothreonine perfectly matched the spectral data of the natural product, thus confirming the configurational reassignment. nih.gov
The original structural study of this compound was unable to determine the absolute stereochemistry of the novel β-methoxytyrosine (β-MeOTyr) residue. nih.gov The clarification of this structural feature again came from investigations into callipeltin A. The absolute configuration of the β-MeOTyr residue in callipeltin A was determined to be (2R, 3R) through a combination of degradation studies and the concise synthesis of all four possible stereoisomers of the amino acid. nih.govacs.orgnih.gov
Based on this finding, the total synthesis of this compound was designed to incorporate the (2R, 3R)-β-MeOTyr isomer. nih.gov The subsequent successful correlation of the synthetic material's spectroscopic data with that of natural this compound confirmed that the β-MeOTyr residue in this compound also possesses the (2R, 3R) configuration. nih.govnih.gov
Identification and Characterization of Non-Proteinogenic Amino Acid Constituents
A defining characteristic of the this compound structure is the presence of several non-proteinogenic amino acids—amino acids that are not among the 22 naturally encoded in the genetic code. nih.govwikipedia.org These unusual residues contribute to the unique chemical properties and structure of the molecule. This compound contains a 22-membered macrolactone composed of these unique constituents. nih.gov
| Non-Proteinogenic Amino Acid | Abbreviation | Key Structural Feature |
|---|---|---|
| β-Methoxytyrosine | β-MeOTyr | A tyrosine derivative with a methoxy (B1213986) group at the β-position; (2R, 3R) configuration in this compound. nih.govnih.gov |
| (3S,4R)-3,4-Dimethyl-L-Pyroglutamic Acid | DiMePyroGlu | A derivative of pyroglutamic acid with two methyl groups at the 3 and 4 positions. nih.govclockss.org |
| D-Allothreonine | - | The (2R,3R) diastereomer of threonine. wikipedia.orgnih.gov |
β-Methoxytyrosine (β-MeOTyr) is a rare, non-proteinogenic amino acid that is a key component of this compound. nih.gov It is an analogue of tyrosine featuring a methoxy group on the β-carbon of its side chain. As established through extensive synthetic and analytical efforts, the specific stereoisomer present in this compound has the absolute configuration of (2R, 3R). nih.govnih.gov
D-Allothreonine is the (2R,3R) diastereomer of the common amino acid L-threonine (2S,3R). wikipedia.org Unlike proteinogenic amino acids, it is not incorporated into proteins during ribosomal synthesis. wikipedia.org Its identification in this compound was a critical correction to the initial structural assignment, which had erroneously identified the residues as L-threonine. nih.govnih.gov The presence of this D-amino acid is significant for the peptide's three-dimensional structure.
Other N-Methylated Amino Acids
Table 1: N-Methylated Amino Acids Identified in this compound
| Compound Name | Abbreviation | Role in Structure |
|---|---|---|
| N-methylglutamine | MeGln | Component of the peptide backbone. ird.fr |
Methodological Approaches to Structural Analysis and Proof
The definitive structural elucidation of this compound was a challenging endeavor that required a combination of advanced analytical techniques. nih.govnih.gov Initial characterization by Minale and coworkers in 1996 laid the groundwork, but subsequent studies on related callipeltins suggested the need for structural revisions. nih.gov The final, correct structure was ultimately confirmed through a combination of sophisticated spectroscopic analysis and total solid-phase synthesis, which allowed for direct comparison of synthetic isomers with the natural product. nih.govnih.gov
Advanced Spectroscopic Techniques for Structural Confirmation
A suite of advanced spectroscopic methods was employed to decipher the intricate structure of this compound. High-resolution mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FABMS), was used to determine the molecular weight, yielding a protonated molecular ion at m/z 1031. ird.fr
Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the connectivity of the molecule. ird.fr Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were conducted in deuterated pyridine (B92270) and deuterated methanol (B129727) to provide a comprehensive dataset. ird.fr
Key 2D NMR techniques used included:
COSY (Correlation Spectroscopy): To establish proton-proton couplings within individual amino acid spin systems. ird.fr
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): To identify complete spin systems belonging to each amino acid residue. ird.fr
HETCOR (Heteronuclear Correlation): To correlate protons with their directly attached carbons. ird.fr
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the sequence of the amino acids through spatial proximities. ird.fr
The comparison of ¹H NMR spectra from three synthetically produced isomers with the spectrum of the natural this compound was the definitive step in confirming its true structure. nih.gov The spectra of two initial candidate structures showed significant differences and evidence of conformational heterogeneity, while the third synthetic isomer's spectrum showed no significant differences from the natural product, thus proving its correct configuration. nih.gov
Table 2: Selected ¹H and ¹³C NMR Data for this compound in Pyridine-d₅
| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| β-MeOTyr | α-H | 5.41 | 59.8 |
| β-H | 4.60 | 85.9 | |
| DiMePyroGlu | α-H | 4.27 | 61.2 |
| β-H | 2.99 | 43.1 | |
| MeGln | α-H | 5.51 | 55.4 |
| N-CH₃ | 3.12 | 31.1 | |
| D-Leu | α-H | 5.12 | 52.1 |
| β-H | 1.85 | 41.5 | |
| D-allo-Thr | α-H | 5.35 | 58.1 |
| β-H | 4.90 | 74.3 |
Data sourced from M. V. D'Auria et al. (1996). ird.fr
Chemical Degradation and Derivatization Studies for Stereochemical Assignment
Determining the absolute stereochemistry of the constituent amino acids was crucial for the complete structural definition of this compound. This was accomplished through a well-established chemical degradation and derivatization protocol. ird.fr
The process involved the following steps:
Acid Hydrolysis: A sample of this compound was subjected to hydrolysis with 6 N hydrochloric acid (HCl) at 110°C for 16 hours. This procedure breaks the amide and ester bonds, releasing the individual constituent amino acids. ird.fr
Derivatization with Marfey's Reagent: The resulting amino acid hydrolysate was then treated with Marfey's reagent, l-fluoro-2,4-dinitrophenyl-5-alanine amide (L-FDAA). This reagent reacts with the primary amino groups of the amino acids to form diastereomeric derivatives. The L- and D-isomers of the amino acids yield different diastereomers with distinct properties. ird.fr
HPLC Analysis: The mixture of L-FDAA derivatives was analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC). By comparing the retention times of the derivatives from the this compound hydrolysate with those of derivatized D- and L-amino acid standards, the absolute configuration of each amino acid in the natural product was determined. This analysis confirmed the presence of L-Thr, D-Arg, L-MeAla, and L-Leu. ird.fr
Subsequent synthetic studies later revised the assignment of both threonine residues to be D-allothreonine and established the configuration of the β-methoxytyrosine residue as (2R, 3R). nih.govnih.gov This highlights the importance of total synthesis in validating and correcting stereochemical assignments made by degradative methods.
Chemical Synthesis Strategies for Callipeltin B and Its Analogues
Overview of Total Synthesis Approaches
Total synthesis of callipeltin B has been achieved using solid-phase approaches. nih.govacs.orgresearchgate.net One notable strategy involved assembling the linear peptide chain on a solid support and then performing the macrocyclization. nih.gov Early synthetic efforts also contributed to confirming the revised absolute configurations of some of the constituent amino acids, such as the threonine residues (reassigned as D-allothreonine) and the β-methoxytyrosine residue (assigned as (2R, 3R)). nih.govresearchgate.netnih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptide chains by sequentially adding protected amino acids to a growing chain anchored on an insoluble solid support or resin. bachem.com This method simplifies purification as excess reagents and by-products are easily removed by washing the solid support. bachem.com SPPS has been a key methodology in the synthesis of this compound due to its efficiency in assembling the complex linear peptide precursor. nih.govnih.govacs.orgresearchgate.net
Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is a common strategy employed in the synthesis of peptides and depsipeptides, including this compound. nih.govnih.govacs.org In this approach, the Nα-amino group of each incoming amino acid is protected with the Fmoc group, which is acid-labile and typically removed using a mild base like piperidine. bachem.com Side-chain functional groups are protected with orthogonal protecting groups that are stable to the Fmoc deprotection conditions but can be removed later. bachem.com The C-to-N elongation strategy is commonly followed in Fmoc-based SPPS, where the C-terminal amino acid is attached to the resin first, and subsequent amino acids are added sequentially to the N-terminus. nih.gov
For the synthesis of this compound, an Fmoc-based, C-to-N approach was utilized, requiring the use of allyl-based protecting groups for the N- and C-termini immediately before macrocyclization. nih.gov Sidechain protecting groups were selected for their removal either during mild acidic cleavage from the resin or subsequent catalytic hydrogenation. nih.gov
The choice of solid support (resin) and coupling chemistry is crucial for successful SPPS, particularly for complex molecules like this compound containing unusual and sterically hindered amino acids. bachem.combeilstein-journals.org
For the solid-phase synthesis of this compound, the Tentagel-based TG Sieber amide resin was selected. nih.govresearchgate.net This resin is advantageous because it allows for efficient cleavage of the peptide using relatively low concentrations of trifluoroacetic acid (TFA) (1-5% in CH2Cl2), which helps minimize potential acid-catalyzed decomposition of acid-labile residues like β-methoxytyrosine during cleavage from the resin. nih.gov
Coupling reactions in SPPS involve activating the carboxyl group of the incoming protected amino acid to facilitate the formation of an amide bond with the free amino group on the resin-bound peptide chain. bachem.combeilstein-journals.org Various coupling reagents are available, and the choice depends on factors such as the amino acid being coupled, the potential for epimerization, and the desired reaction rate. beilstein-journals.org For the synthesis of this compound, coupling reactions were monitored, and reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) were employed. nih.govacs.org The use of HATU without added HOAt was found to result in complete consumption of the starting material with no epimerization detected. nih.govacs.org
Solution-Phase Macrocyclization Techniques
Macrocyclization is a critical step in the synthesis of cyclic depsipeptides like this compound, involving the formation of a large ring structure. While on-resin macrocyclization is possible for some peptides, solution-phase macrocyclization is also a common strategy, particularly when the cyclization step involves the formation of an ester bond (macrolactonization) or when the linear precursor is cleaved from the resin before cyclization. researchgate.net
In the synthesis of this compound, initial plans for on-resin macrocyclization at certain peptide bonds were revised due to issues like spontaneous diketopiperazine formation. nih.gov Instead, macrocyclization was performed in solution. nih.govacs.org One approach involved macrolactonization between the side chain of a D-allothreonine residue and the C-terminal carboxylic acid of a protected linear precursor. nih.govacs.org Another strategy involved closing the macrocycle at the β-MeOTyr/N-methylalanine peptide bond in solution. nih.gov Effective deprotection strategies, such as TFA-mediated conditions, were employed to obtain the cyclic depsipeptide. nih.govacs.org
Asymmetric Synthesis of Key Unusual Amino Acid Building Blocks
This compound contains several unusual and non-proteinogenic amino acids, the stereoselective synthesis of which is essential for the total synthesis of the natural product with the correct absolute configuration. jst.go.jprsc.org
Stereoselective Synthesis of β-Methoxytyrosine Stereoisomers
β-Methoxytyrosine (β-MeOTyr) is a unique β-branched α-amino acid residue found in this compound and other callipeltins. nih.govjst.go.jp Its stereochemistry is crucial for the biological activity of the natural product. nih.govjst.go.jp Several research groups have reported asymmetric routes towards the synthesis of β-MeOTyr stereoisomers to determine its absolute configuration in this compound and to provide the necessary building blocks for synthesis. rsc.orgacs.orgresearchgate.netthieme-connect.comthieme-connect.comacs.orgacs.org
Studies involving the synthesis of all four stereoisomers of β-methoxytyrosine from precursors like serine or cinnamyl ester derivatives have been reported. acs.orgthieme-connect.comthieme-connect.comacs.orgacs.org These syntheses often employ stereoselective reactions such as asymmetric dihydroxylation or aminohydroxylation to control the configuration of the stereocenters. thieme-connect.comthieme-connect.com For instance, Sharpless asymmetric dihydroxylation in the presence of specific chiral ligands has been used to obtain different diastereoisomers of protected β-MeOTyr. thieme-connect.comthieme-connect.com
Comparison of spectroscopic data, particularly 1H and 13C NMR, of synthetic β-MeOTyr stereoisomers incorporated into small peptides with those of degraded or synthetic fragments of this compound was instrumental in determining the (2R, 3R) absolute configuration of the β-methoxytyrosine residue in this compound. nih.govjst.go.jpnih.govresearchgate.netthieme-connect.comacs.org
Here is a table summarizing some of the key unusual amino acids mentioned and their corresponding PubChem CIDs (where available):
| Compound Name | PubChem CID |
| This compound | 10120358 |
| β-Methoxytyrosine (β-MeOTyr) | 5463616 |
| D-allothreonine | 160908 |
| N-methylalanine | 6441 |
| N-methylglutamine | 107957 |
| (3S,4R)-3,4-dimethyl-L-pyroglutamic acid | Not readily available on PubChem, often referred to by name |
| (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE) | Not readily available on PubChem, often referred to by name |
Note: PubChem CID for (3S,4R)-3,4-dimethyl-L-pyroglutamic acid and (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid were not readily found in a quick PubChem search. These are complex, non-proteinogenic amino acids, and their availability in databases might vary.
Data Table: Examples of β-Methoxytyrosine Stereoisomer Synthesis
| Starting Material | Stereoselective Reaction | Chiral Ligand/Reagent | Product Stereoisomer | Enantiomeric Excess (ee) | Reference |
| Cinnamyl ester derivative | Asymmetric Dihydroxylation | (DHQ)2PHAL | (2R,3S)-β-MeOTyr | 99% | thieme-connect.comthieme-connect.com |
| Cinnamyl ester derivative | Asymmetric Dihydroxylation | (DHQD)2PHAL | (2R,3R)-β-MeOTyr | 99% | thieme-connect.comthieme-connect.com |
| (S)-serine | Derivatization and reactions | N/A | Various stereoisomers | Not specified | acs.orgacs.org |
| (R)-serine | Derivatization and reactions | N/A | Various stereoisomers | Not specified | acs.orgacs.org |
| Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate | Enzymatic resolution, chemical synthesis | L-Aminoacylase | (2S,3S)-β-MeOTyr | >99% | researchgate.net |
| Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate | Chemical synthesis | N/A | (2R,3R)-β-MeOTyr | >98% | researchgate.net |
Synthesis of (3S,4R)-3,4-Dimethyl-L-Pyroglutamic Acid
(3S,4R)-3,4-Dimethyl-L-pyroglutamic acid (DiMePyroGlu) is a unique non-proteinogenic amino acid found in this compound nih.gov. Several syntheses of DiMePyroGlu have been reported nih.gov. One approach involves starting from L-pyroglutamic acid researchgate.netscientificlabs.co.uk. The stereoselective introduction of the methyl groups can be achieved through methods such as diastereoselective hydrogenation and alkylation researchgate.net. A key step in some syntheses involves kinetic epimerization of the C-4 methyl substituent to obtain the desired (3S,4R) isomer researchgate.net. Large-scale synthesis of (3S,4R)-3,4-dimethyl-L-pyroglutamic acid has been pursued, with efforts to replace toxic reagents like Jones reagent with cleaner oxidation procedures, such as using catalytic ruthenium trichloride (B1173362) purdue.edu.
Preparation of D-Allothreonine
D-Allothreonine is another non-proteinogenic amino acid crucial to the structure of this compound, a configuration confirmed by synthesis nih.govresearchgate.net. Methods for preparing D-allothreonine often involve starting from L-threonine researchgate.netgoogle.com. One procedure describes obtaining D-allothreonine from L-threonine through a process involving amino racemization, enzymatic conversion of remaining L-threonine, and purification google.com. Another method involves the epimerization of L-threonine using a catalyst like salicylaldehyde, followed by separation of the resulting diastereoisomeric mixture researchgate.netoup.comtandfonline.com. Separation of D-allothreonine from a mixture with L-threonine can be achieved by preferential crystallization of a diastereoisomeric salt oup.comtandfonline.comnih.gov. Improved syntheses of protected D-allothreonine derivatives suitable for solid-phase peptide coupling have also been developed researchgate.net.
Synthetic Routes to this compound Analogues
The synthesis of this compound analogues has been undertaken to explore structure-activity relationships and to confirm structural assignments nih.govnih.govmdpi.com. Solid-phase synthesis is a common strategy for the preparation of these analogues nih.govnih.gov.
Desmethoxythis compound is an analogue of this compound where the β-methoxytyrosine residue is replaced by D-tyrosine nih.gov. The synthesis of desmethoxythis compound has been reported using similar strategies employed for this compound synthesis nih.gov. This analogue was synthesized to investigate the role of the β-methoxytyrosine residue in the biological activity of this compound nih.govscilit.com.
The correct configuration of the threonine residues in this compound was a subject of revision, ultimately confirmed as D-allothreonine nih.govresearchgate.net. Synthesis of analogues with modified threonine configurations has been instrumental in this structural elucidation nih.govpurdue.edu. By synthesizing isomers with different threonine configurations and comparing their spectroscopic data to natural this compound, researchers confirmed the presence of D-allothreonine nih.govnih.govresearchgate.net.
Besides cyclic analogues, linear peptide derivatives related to this compound have also been synthesized researchgate.nettandfonline.com. Callipeltins C-M, isolated from the same sponge as this compound, are reported to be linear peptide derivatives of callipeltin A tandfonline.comtandfonline.com. Synthetic efforts have included the preparation of linear callipeltins like callipeltin E and M tandfonline.comtandfonline.com. These syntheses often utilize conventional Fmoc-based solid-phase peptide synthesis (SPPS) tandfonline.com.
Evaluation of Synthetic Efficiency and Yields
Here is a table summarizing some reported synthesis yields:
| Compound | Synthesis Method | Overall Yield | Reference |
| This compound | Solid-Phase Synthesis | 15% | nih.govresearchgate.net |
| This compound Isomer 1a | Solid-Phase Synthesis | 15% | nih.gov |
| This compound Isomer 1b | Solid-Phase Synthesis | 14% | nih.gov |
| Callipeltin E Isomer 1 | Solid-Phase Synthesis | 20% | nih.gov |
| Callipeltin E Isomer 5 | Solid-Phase Synthesis | 26% | nih.gov |
| Callipeltin A Peptide Core | Solution/Solid Phase | 32-44% (Macrocyclization) | uni-saarland.de |
The synthesis of building blocks like (3S,4R)-3,4-dimethyl-L-pyroglutamic acid and D-allothreonine has also been optimized for efficiency and scale researchgate.netpurdue.edu.
Biological Activities and Mechanistic Investigations of Callipeltin B
Preclinical Cytotoxicity Studies in Cellular Models
Callipeltin B has been evaluated for its cytotoxic effects in various cancer cell lines, demonstrating activity against a spectrum of tumor models.
Activity Spectrum Against Various Cancer Cell Lines (e.g., NSCLC-N6, P388, M96, HeLa)
Studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. It has demonstrated biological activity against human bronchopulmonary non-small cell lung carcinoma (NSCLC-N6), murine leukemia (P388), and human melanoma (M96) cell lines. Reported IC50 values include 1.3 μg/mL for NSCLC-N6 and less than 3.3 μg/mL for both P388 and M96. This compound has also shown activity against HeLa cells. chem960.com Early reports indicated broad-spectrum cytotoxicity for both callipeltin A and B against various tumor cell lines, including some drug-resistant lines. chem960.comresearchgate.net
Comparative Cytotoxic Potency with Related Callipeltins (A, C, H)
Comparative studies with related callipeltins have revealed differences in cytotoxic potency. While natural this compound purified from Callipelta sp. showed a CC50 of 130 μM against HeLa cells, synthetic this compound demonstrated almost no cytotoxicity at a concentration of 400 μM. This contrasts with callipeltin A, which is known for its potent cytotoxicity. researchgate.netnih.gov Notably, callipeltins C and H, which were found as contaminants in natural this compound isolates, exhibited higher cytotoxicity against HeLa cells, with callipeltin C showing a CC50 of 17 μM. Linear callipeltin derivatives like callipeltins E and M have shown low or negligible cytotoxic activity. The observed significant cytotoxicity of cyclic callipeltins N and O further suggests the importance of the cyclic structure for biological activity.
Role of Potential Contaminants in Observed Biological Effects of Natural Isolates
Research has indicated that the cytotoxic activity attributed to natural isolates of this compound may be significantly influenced by the presence of more potent contaminants. Specifically, natural this compound purified from Callipelta sp. was found to be contaminated with approximately 15% of callipeltins C and H. The considerably higher cytotoxicity of callipeltins C and H compared to synthetic this compound suggests that the observed biological effects of natural this compound are likely primarily due to the presence of these more active related compounds.
Here is a summary of cytotoxic activity against HeLa cells for natural and synthetic this compound and callipeltin C:
| Compound | Source | Assay | Concentration/Value | Cytotoxicity | Citation |
| Natural this compound | Callipelta sp. | MTT | CC50 = 130 μM | Cytotoxic | |
| Synthetic this compound | Synthetic | MTT | 400 μM | Almost no cytotoxicity | |
| Synthetic this compound | Synthetic | MTT | IC50 = 98 ± 5 µM | Cytotoxic | chem960.com |
| Desmethoxythis compound | Synthetic | MTT | IC50 = 128 ± 10 µM | Cytotoxic | chem960.com |
| Callipeltin C | Isolated from purified natural this compound | MTT | CC50 = 17 μM | Highly Cytotoxic |
Note: Differences in reported IC50/CC50 values for synthetic this compound may be due to variations in experimental conditions between studies.
Exploration of Biological Mechanisms at the Molecular and Cellular Level
Investigations into the mechanism of action of this compound have explored the role of specific structural features and hypothesized reaction pathways.
Investigation of β-MeOTyr Residue's Role in Cytotoxicity
The presence of the unusual amino acid β-methoxytyrosine (β-MeOTyr) in this compound and other cytotoxic marine depsipeptides led to interest in its contribution to biological activity. chem960.com To investigate this, a desmethoxy analogue of this compound, where the β-MeOTyr residue was replaced with D-tyrosine, was synthesized and evaluated for cytotoxicity against HeLa cells. chem960.com The desmethoxy analogue showed an IC50 of 128 ± 10 µM, which was comparable to the IC50 of 98 ± 5 µM for natural this compound. chem960.com This relatively small difference in cytotoxicity between this compound and its desmethoxy analogue suggests that the β-MeOTyr residue is not essential for its cytotoxic effect. chem960.com
Hypothesis and Disproving of Quinone Methide Formation Mechanism
Given the presence of the β-MeOTyr residue, a hypothesis arose that the cytotoxicity of this compound might be mediated by the formation of a reactive quinone methide intermediate. chem960.com This intermediate could theoretically form through the elimination of methanol (B129727) from the β-MeOTyr residue and subsequently react with biological nucleophiles. chem960.com Indirect support for this idea came from the observation of methanol loss during acid deprotection in the synthesis of callipeltin A. chem960.com However, the biological evaluation of the desmethoxythis compound analogue provided strong evidence against this hypothesis. chem960.com Since the desmethoxy analogue, lacking the methoxy (B1213986) group necessary for quinone methide formation, exhibited cytotoxicity comparable to that of natural this compound, it was concluded that a quinone methide intermediate is unlikely to be the principal mechanism responsible for this compound's cytotoxicity. chem960.com An alternative hypothesis, suggesting that this compound might act as a sodium ionophore similar to callipeltin A, is currently under investigation. chem960.com
Comparative Biological Activities within the Callipeltin Family and Related Marine Peptides
The callipeltin family and other marine peptides exhibit a range of biological activities, including cytotoxicity, antiviral, and antifungal properties, as well as modulation of specific enzymes and receptors. researchgate.netpurdue.edumdpi.comnih.govnih.govremedypublications.comkubikat.org Comparative studies within the callipeltin family highlight differences in activity based on structural variations, such as cyclization and the presence of specific amino acid residues. tandfonline.comnih.govnih.gov
Antiviral Activity (e.g., Anti-HIV) of Related Callipeltins
Callipeltin A has demonstrated significant antiviral activity, particularly against HIV-1. researchgate.netresearchgate.netpurdue.edunih.govird.fracs.orgwikipedia.orgnih.govrsc.org Studies have shown that callipeltin A can inhibit the cytopathic effects induced by HIV-1 in CEM4 lymphocytic cell lines. ird.fr It exhibited a 50% effective dose (ED50) of 0.01 µg/mL and a selectivity index (SI) of 29 against HIV-1 (Lai strain). ird.fr The mechanism of action for the antiviral activity of some marine depsipeptides, including callipeltin A, has been reported to primarily involve the inhibition of viral entry into host cells. nih.govscielo.brencyclopedia.pubresearchgate.net Some studies suggest that the tyrosine residue and hydrophobic tail in peptides like papuamide A, structurally related to callipeltins, may interact with the viral membrane, leading to its disruption and viral inactivation. nih.govencyclopedia.pub
While callipeltin A shows potent anti-HIV activity, the antiviral activity of this compound appears to be less pronounced or absent in some contexts. A comparison of callipeltin A with the closely related cyclic depsipeptide this compound indicated that the N-terminal side chain of callipeltin A is important for its antiviral activity. nih.gov Although preliminary research suggested that both callipeltin A and B may have antiviral activity, more detailed studies have focused on callipeltin A's effects. researchgate.netwikipedia.org
Other marine peptides have also shown antiviral properties. For instance, homophymine A, another cyclic depsipeptide from a marine sponge, conferred 50% cell protection at a concentration of 75 nM against HIV-1 infection in vitro. scielo.br Papuamides A and B, also marine cyclic depsipeptides, have shown anti-HIV activity, with papuamide A exhibiting a direct virucidal effect by targeting the viral membrane. scielo.brencyclopedia.pubresearchgate.net
Antifungal Activity of Related Callipeltins
Callipeltin A has also been reported to possess antifungal activity. purdue.edunih.govird.fr It showed inhibitory activity against Candida albicans in a disc diffusion assay, with a 30 mm inhibition zone at 100 µ g/disc . researchgate.netird.frresearchgate.net Callipeltins F-I, linear peptides isolated from Latrunculia sp., exhibited antifungal activities against Candida at a concentration of 10-4 M. researchgate.netnih.govebi.ac.uk Callipeltins J and K, also from Latrunculia sp., inhibited the growth of C. albicans with minimum inhibitory concentration (MIC) values of 0.07 µg/mL and 0.15 µg/mL, respectively. researchgate.netebi.ac.uk
While callipeltin A and several linear callipeltins demonstrate antifungal effects, the antifungal activity of this compound is less clearly defined in the available literature, although some sources indicate it may possess such activity. researchgate.net Related marine peptides, such as discobahamins A and B, have shown weak antifungal activity against C. albicans. nih.gov Marine sponges are known to contain nonribosomal peptides with potent antifungal activity, which are often considered to be of symbiotic bacterial origin. researchgate.net
Here is a summary of some antifungal activities within the callipeltin family and related peptides:
| Compound | Source Sponge | Activity Against | Concentration/MIC | Reference |
| Callipeltin A | Callipelta sp. | C. albicans | 100 µ g/disc (30 mm zone) | researchgate.netird.frresearchgate.net |
| Callipeltins F-I | Latrunculia sp. | Candida | 10-4 M | researchgate.netnih.govebi.ac.uk |
| Callipeltin J | Latrunculia sp. | C. albicans | 0.07 µg/mL | researchgate.netebi.ac.uk |
| Callipeltin K | Latrunculia sp. | C. albicans | 0.15 µg/mL | researchgate.netebi.ac.uk |
| Discobahamins A, B | Discodermia sp. | C. albicans | Weak activity | nih.gov |
Other Enzyme or Receptor Modulation (e.g., Na/Ca exchanger)
Beyond antiviral and antifungal effects, callipeltin A has been shown to modulate enzyme and receptor activity, specifically inhibiting the cardiac sodium-calcium exchanger (NCX). researchgate.netpurdue.edunih.govebi.ac.uknih.govnih.gov In cardiac sarcolemmal vesicles, callipeltin A acts as a powerful and selective inhibitor of the Na+/Ca2+ exchanger with an IC50 value of 0.85 µM. researchgate.netebi.ac.uknih.gov This inhibition of NCX is suggested to be linked to the positive inotropic effect observed in electrically driven guinea-pig atria at concentrations ranging from 0.7 to 2.5 µM. researchgate.netebi.ac.uknih.gov Callipeltin A may also exert its effect through a sodium ionophore action. researchgate.netnih.gov
In contrast to callipeltin A, this compound showed only weak inhibitory activity on the Na+/Ca2+ exchanger at a concentration of 4 µM. nih.gov Callipeltins C and D exhibited no significant inhibitory activity on the NCX. nih.gov Furthermore, callipeltins B, C, and D did not induce any positive inotropic effect. nih.gov This suggests that the structural differences between callipeltin A and its derivatives significantly impact their ability to modulate the Na/Ca exchanger and influence cardiac contractility.
The Na/Ca exchanger is a crucial ion transporter involved in regulating intracellular calcium concentrations in various cell types, including cardiac cells and astrocytes. physiology.orgfrontiersin.orgdntb.gov.ua Its modulation can have significant physiological effects. physiology.orgfrontiersin.org
Here is a comparison of the effect of some callipeltins on the Na/Ca exchanger:
| Compound | Effect on Na/Ca Exchanger | IC50 / Concentration | Inotropic Effect | Reference |
| Callipeltin A | Potent and selective inhibitor | 0.85 µM | Positive | researchgate.netnih.govebi.ac.uknih.gov |
| This compound | Weak inhibition | 4 µM | None | nih.gov |
| Callipeltin C | No significant inhibition | - | None | nih.gov |
| Callipeltin D | No significant inhibition | - | None | nih.gov |
Structure Activity Relationship Sar Studies of Callipeltin B
Impact of Macrocyclic Structure on Biological Activity
Callipeltin B is characterized by a 22-membered macrolactone, a cyclic structure formed by an ester bond. nih.govresearchgate.net Cyclization is a common strategy in natural products to confer conformational rigidity and enhance biological activity. researchgate.net However, studies on this compound have presented a complex view of the macrocycle's role.
Interestingly, separate research efforts described the synthesis of various this compound analogues, including a linear precursor peptide which demonstrated modest cytotoxicity against HeLa cells. nih.gov These findings suggest that while the macrocyclic ring is a defining feature of the molecule's natural architecture, the cytotoxicity associated with this family of compounds may not strictly depend on the cyclic structure, with certain linear forms retaining or even being the primary source of the activity.
| Compound | Structure Type | Reported Cytotoxicity against HeLa Cells | Reference |
|---|---|---|---|
| Natural this compound Isolate | Cyclic (with linear contaminants) | CC50 = 130 μM | nih.gov |
| Synthetic this compound | Cyclic (pure) | No activity observed | nih.gov |
| Synthetic Callipeltin E | Linear | No activity observed | nih.gov |
| Synthetic Callipeltin M | Linear | No activity observed | nih.gov |
| Synthetic Linear Analogue (10) | Linear | Modest cytotoxicity | nih.gov |
Role of Non-Proteinogenic Amino Acid Residues
A key component of this compound is the unique amino acid β-methoxytyrosine (β-MeOTyr). nih.gov Its absolute configuration was initially unknown but was later determined to be (2R, 3R) through the painstaking synthesis of all four possible stereoisomers and detailed analysis. jst.go.jpnih.gov The total synthesis of this compound confirmed this assignment; comparison of the ¹H NMR spectra of three synthetic isomers with the natural product showed that only the isomer containing (2R, 3R)-β-methoxytyrosine matched the natural compound. nih.govnih.gov The isomers with incorrect stereochemistry at this position exhibited different spectral properties, indicating they adopted different three-dimensional shapes. nih.gov This highlights that the specific (2R, 3R) configuration of β-methoxytyrosine is essential for establishing the correct and likely bioactive conformation of the macrocycle.
The structural elucidation of this compound also involved a critical revision of a previously assigned amino acid. nih.gov Initial reports identified L-threonine in the sequence, but subsequent studies on the related callipeltin A suggested this assignment was incorrect. nih.gov Through solid-phase total synthesis, it was definitively proven that the residue is, in fact, D-allothreonine (D-aThr). nih.govnih.gov Synthetic versions of this compound were created with L-threonine, D-threonine, and D-allothreonine. nih.gov Only the analogue incorporating D-allothreonine produced an NMR spectrum identical to that of the natural product. nih.gov The other isomers not only failed to match but also showed evidence of "conformational heterogeneity," suggesting a less stable or less defined structure. nih.gov This demonstrates a strict stereochemical requirement for D-allothreonine, indicating its critical role in maintaining the structural integrity of this compound. nih.gov
Contributions of N-Methylation and other Structural Modifications
This compound contains two N-methylated amino acids: N-methylalanine and N-methylglutamine. ird.fr While direct SAR studies on these specific methylations in this compound are not extensively detailed, the role of N-methylation in peptides is well-established. This modification serves several key functions that are likely relevant to this compound. N-methylation can significantly enhance a peptide's pharmacokinetic properties by increasing its metabolic stability against enzymatic degradation. nih.govsemanticscholar.org Furthermore, the addition of a methyl group to the amide nitrogen removes the hydrogen bond donor capability and can restrict the conformational flexibility of the peptide backbone. nih.gov This conformational constraint can lock the peptide into its bioactive shape, potentially increasing its selectivity and affinity for a biological target.
Design and Synthesis of Bioactivity-Focused Analogues
The synthesis of this compound analogues has been a cornerstone of its SAR studies. The primary goal of early synthetic efforts was to confirm the correct molecular structure, which had been a subject of revision. nih.gov This was achieved by synthesizing different diastereomers of the molecule, each with a different configuration for the β-methoxytyrosine or D-allothreonine residues. nih.gov The successful identification of the correct structure (containing (2R, 3R)-β-MeOTyr and D-aThr) was in itself a critical SAR finding, proving that these specific configurations are paramount. nih.govnih.gov
The development of an efficient solid-phase synthesis strategy was intentionally pursued to enable the rapid creation of further analogues to explore these structure-function relationships in more detail. nih.gov Other synthesized analogues include the linear precursors and fragments of this compound, such as callipeltin M. nih.gov These linear analogues, as discussed previously, have been instrumental in revising the understanding of where the molecule's cytotoxicity originates, suggesting that the linear form may be more important than the cyclic structure. nih.govnih.gov
| Structural Feature/Modification | Observation/Finding | Implied Impact on Structure/Activity | Reference |
|---|---|---|---|
| Macrocycle vs. Linear Structure | Pure synthetic cyclic this compound is inactive; some linear analogues/contaminants are cytotoxic. | The macrocyclic ring may not be required for cytotoxicity; activity may reside in specific linear callipeltins. | nih.govnih.gov |
| β-Methoxytyrosine Stereochemistry | Only the analogue with the natural (2R, 3R) configuration matched the natural product's spectral data. | The specific (2R, 3R) configuration is essential for maintaining the correct molecular conformation. | nih.govnih.gov |
| D-Allothreonine Stereochemistry | Only the D-allothreonine-containing synthetic isomer matched the natural product; other isomers showed conformational heterogeneity. | Strict stereochemical requirement for D-allothreonine is critical for structural integrity. | nih.govnih.gov |
| N-Methylation | Presence of N-methylalanine and N-methylglutamine residues. | Likely contributes to conformational stability and resistance to enzymatic degradation. | ird.frnih.govnih.gov |
Future Directions and Research Perspectives for Callipeltin B
Advanced Mechanistic Studies on Cellular Targets
Understanding the precise molecular mechanisms by which callipeltin B exerts its biological effects is a critical area for future research. Callipeltins A and B have shown cytotoxicity against various cancer cell lines. researchgate.netresearchgate.netmdpi.commdpi.com While some studies have explored the mechanisms of related marine natural products, the specific cellular targets and pathways modulated by this compound require more in-depth investigation. mdpi.comnih.gov Advanced mechanistic studies could involve techniques such as target identification assays, protein binding studies, and detailed analysis of cellular responses to this compound exposure. This research is essential for fully understanding its potential as a therapeutic agent and for designing analogs with improved activity or specificity.
Computational Approaches in Structure-Activity Relationship Prediction (e.g., QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in drug discovery and can play a significant role in the future study of this compound. taylorfrancis.comnih.govmdpi.com QSAR seeks to establish mathematical correlations between the chemical structure of compounds and their biological activities. taylorfrancis.comnih.gov By applying QSAR and other computational approaches, researchers can analyze the structural features of this compound that are crucial for its activity and predict the potential activity of new, related compounds or designed analogs. acs.orgmdpi.com These methods can help guide the synthesis of new derivatives with potentially enhanced properties and provide insights into the structural requirements for specific biological interactions. mdpi.com
Exploration of Biosynthetic Pathways and Enzymes
Investigating the biosynthetic pathway of this compound in its native marine sponge source is another important future direction. Understanding how this complex molecule is produced in nature can provide insights for sustainable sourcing and potentially for biotechnological production. Research in this area involves identifying the genes and enzymes responsible for the biosynthesis of this compound and related callipeltins. scirp.orgmdpi.combeilstein-journals.org Exploring the enzymatic machinery involved could potentially lead to the development of biocatalytic methods for producing this compound or its structural analogs. beilstein-journals.orgbiorxiv.org Advances in genomics and molecular biology are facilitating the study of biosynthetic pathways in marine organisms and their associated symbionts, which may be the true producers of many marine natural products. researchgate.net
Q & A
Q. What are the key challenges in synthesizing the cyclic heptapeptide core of Callipeltin B, and how can asymmetric synthesis address them?
The synthesis of this compound's core requires stereoselective preparation of nonproteinogenic amino acids (e.g., β-methoxytyrosine) and hydroxy acids. Asymmetric Sharpless dihydroxylation and Matteson homologation (for D-allo-threonine synthesis) are critical for achieving high enantiomeric purity . Cyclization using PyAOP as a coupling reagent minimizes epimerization, yielding the cyclic core in >85% efficiency . Lab protocols should prioritize protecting group compatibility and stepwise peptide coupling to avoid racemization.
Q. Which spectroscopic methods are most reliable for resolving stereochemical ambiguities in this compound derivatives?
Nuclear magnetic resonance (NMR) coupling constant analysis and quantum mechanical calculations (e.g., density functional theory) are essential for determining configurations of β-methoxytyrosine and other chiral centers. Comparative studies with synthetic stereoisomers and NOE correlations can validate structural assignments . Mass spectrometry (HRMS) and circular dichroism (CD) further confirm molecular identity and conformational stability .
Q. What in vitro models are optimal for preliminary evaluation of this compound's antiviral activity?
HIV-1 inhibition assays (e.g., TZM-bl luciferase reporter cells) and Mycobacterium tuberculosis susceptibility tests are standardized models, as used for structurally related compounds like Neamphamide A . Dose-response curves (0.1–10 μM) and cytotoxicity controls (e.g., HEK293 viability assays) should be included to establish selectivity indices .
Q. How can researchers validate the purity of this compound intermediates during solid-phase synthesis?
Reverse-phase HPLC with UV/Vis detection (210–280 nm) and LC-MS/MS are recommended. Method validation should include linearity (R² > 0.99), precision (%RSD < 2%), and limits of detection (LOD < 0.1 μg/mL) for key impurities . Use C18 columns with acetonitrile/water gradients for optimal separation of peptide analogs .
Advanced Research Questions
Q. How do conflicting reports on this compound's cytotoxicity across cell lines arise, and how can experimental design mitigate these discrepancies?
Discrepancies often stem from variations in cell passage number, culture conditions (e.g., serum concentration), and assay endpoints (e.g., MTT vs. ATP luminescence). Standardized protocols (NIH guidelines) and inter-laboratory validation using reference compounds (e.g., doxorubicin) are critical . Meta-analysis of raw data (IC₅₀ values, Hill slopes) across studies can identify confounding variables .
Q. What computational strategies improve the prediction of this compound's structure-activity relationships (SAR) for cardiac sodium-calcium exchanger inhibition?
Molecular dynamics simulations (50–100 ns trajectories) and free-energy perturbation (FEP) calculations can map interactions between this compound's β-hydroxy acid moiety and the exchanger's hydrophobic binding pocket . Comparative modeling with known ligands (e.g., KB-R7943) and mutagenesis data enhances predictive accuracy .
Q. How can researchers optimize the introduction of functionalized side chains in this compound analogs without destabilizing the cyclic scaffold?
Strategic use of orthogonal protecting groups (e.g., Alloc for amines, Fmoc for carboxylates) enables sequential coupling of side chains. Kinetic studies of deprotection rates (e.g., Pd-mediated Alloc removal) and real-time monitoring via FTIR or Raman spectroscopy reduce side reactions . Post-cyclization modifications (e.g., click chemistry) offer an alternative for late-stage diversification .
Q. What methodologies resolve contradictions in reported anti-fungal mechanisms of this compound derivatives?
Transcriptomic profiling (RNA-seq) of treated fungal cultures and metabolomic flux analysis can identify target pathways (e.g., ergosterol biosynthesis). Cross-validation with CRISPR-Cas9 knockout strains and isothermal titration calorimetry (ITC) for binding affinity measurements strengthens mechanistic claims .
Methodological Considerations
- Data Analysis : Use multivariate regression to correlate structural features (e.g., lipophilicity, H-bond donors) with bioactivity .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .
- Reproducibility : Publish full synthetic protocols, NMR spectra, and raw assay data in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
